

Spectroscopic Profile of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document combines known data with predicted and comparative spectral information based on analogous pyrimidine derivatives. The guide is intended to support research, development, and quality control activities where this compound is of interest.

Chemical Structure and Properties

- IUPAC Name: (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine
- Molecular Formula: $C_5H_7FN_4O$
- Molecular Weight: 158.13 g/mol [\[1\]](#)
- CAS Number: 166524-64-7 [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The primary fragmentation likely involves the loss of the hydrazinyl group.

Technique	Parameter	Value	Reference
GC-MS	Molecular Ion (M ⁺)	m/z 158	[1]
Major Fragment	m/z 113	[1]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** is not widely published. The following tables provide predicted chemical shifts based on the analysis of similar pyrimidine structures. These values are intended as a guide for spectral interpretation.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

Proton Assignment	Predicted Chemical Shift (δ) range (ppm)	Multiplicity	Notes
C ₆ -H	7.5 - 8.0	Doublet (d)	Coupling to ¹⁹ F.
-OCH ₃	3.8 - 4.2	Singlet (s)	
-NH-NH ₂	4.0 - 6.0	Broad Singlet (br s)	Exchangeable with D ₂ O.
-NH-NH ₂	7.0 - 9.0	Broad Singlet (br s)	Exchangeable with D ₂ O.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

Carbon Assignment	Predicted Chemical Shift (δ) range (ppm)	Notes
C ₂	158 - 162	
C ₄	155 - 160	
C ₅	135 - 145	Doublet due to C-F coupling.
C ₆	140 - 150	Doublet due to C-F coupling.
-OCH ₃	55 - 60	

¹⁹F NMR (Fluorine NMR) - Predicted Chemical Shift (in ppm)

Fluorine Assignment	Predicted Chemical Shift (δ) range (ppm)	Notes
C ₅ -F	-120 to -150	Relative to CFCl ₃ .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹) range
N-H (Hydrazine)	Stretching	3200 - 3400 (broad)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic, -OCH ₃)	Stretching	2850 - 2960
C=N (Pyrimidine ring)	Stretching	1550 - 1650
C=C (Pyrimidine ring)	Stretching	1450 - 1600
C-F	Stretching	1000 - 1400
C-O (Methoxy)	Stretching	1000 - 1300

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of purified **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry vial.
- Transfer the solution to an NMR tube, filtering if any particulate matter is present.

1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Solvent: DMSO- d_6 .
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or corresponding frequency for the 1H field strength.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

^{19}F NMR Acquisition:

- Spectrometer: Operating at the appropriate frequency for fluorine nuclei.
- Pulse Program: Standard single-pulse experiment, proton-decoupled.
- Reference: CFCl_3 (external or internal standard).

IR Spectroscopy

Sample Preparation (ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.

Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Chromatographic Conditions (Gas Chromatography):

- Column: A suitable capillary column, such as a DB-5ms.

- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

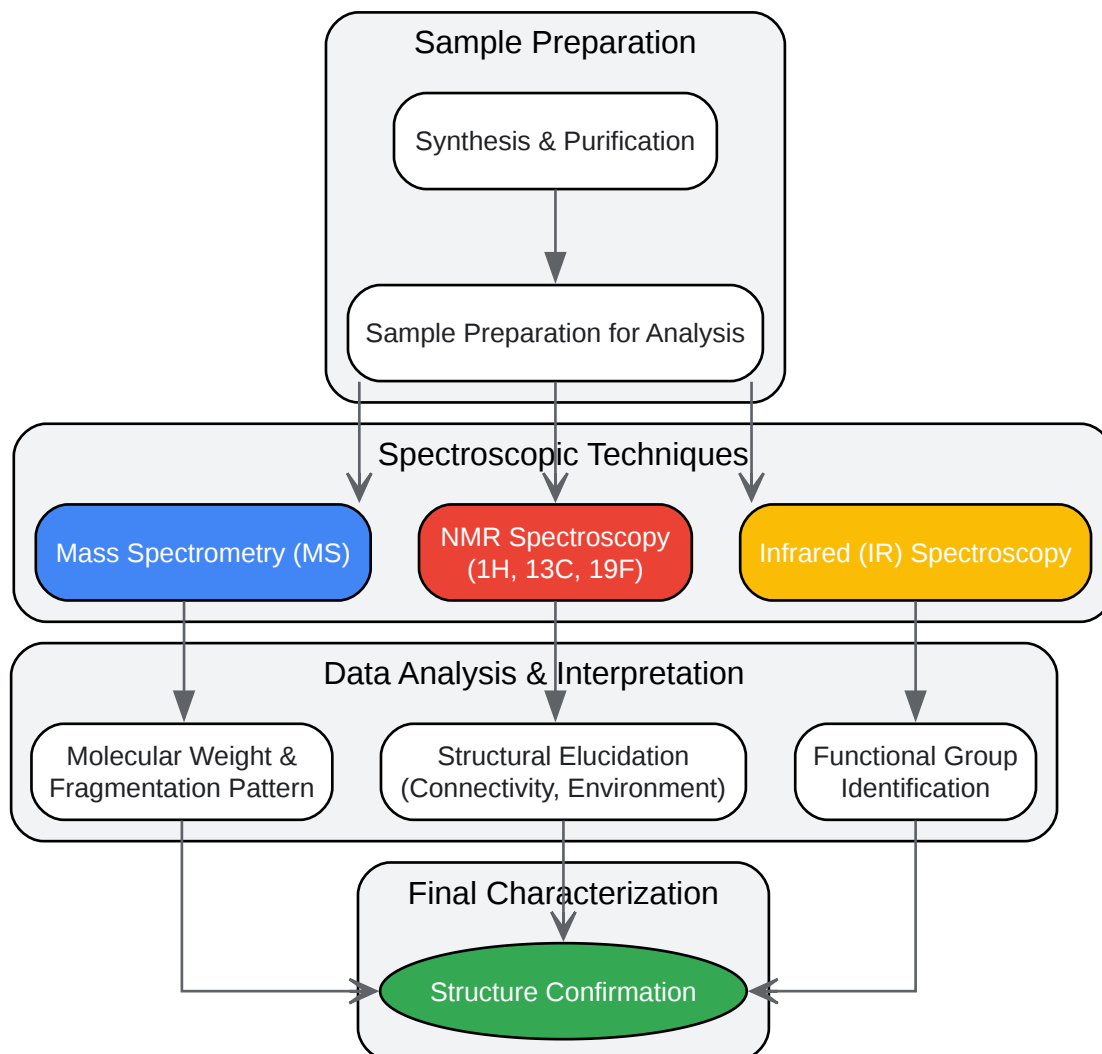
Mass Spectrometry Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**.

Workflow for Spectroscopic Analysis



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C₅H₇FN₄O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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